
(E)-3-(furan-2-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide, also known as FHPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FHPA has been found to exhibit interesting biological and pharmacological properties, making it a promising candidate for further exploration.
Wissenschaftliche Forschungsanwendungen
SARS Coronavirus Helicase Inhibition
A novel compound, closely related to the specified chemical, demonstrated significant suppressive effects on the enzymatic activities of SARS coronavirus helicase. Assays conducted to determine the inhibitory effect of this compound reported IC50 values, indicating potential utility as a SARS coronavirus inhibitor without significant cytotoxicity at tested concentrations (Lee et al., 2017).
Acrylamide and Furan Mitigation in Foods
Research into the mitigation of acrylamide and furanic compounds, which are known to form in heat-treated foods and carry toxic and possibly carcinogenic risks, discussed various strategies for reducing their levels. Technological measures and preventive strategies, such as the use of asparaginase and thermal input reduction, have been explored to minimize consumer intake of these compounds (Anese et al., 2013).
Enantioselective Synthesis Using Fungi
The green chemistry synthesis of a compound similar to the specified chemical under microwave radiation and its enantioselective reduction by marine and terrestrial fungi highlight innovative approaches in organic synthesis. This work opens avenues for producing enantiomerically pure compounds, indicating the versatility and potential applications of such chemicals in various scientific domains (Jimenez et al., 2019).
Polyacrylamide Substrates for Cell Mechanobiology
Polyacrylamide, a material related to the specified chemical, has been validated and optimized for activating substrates for protein patterning. This has significant implications for cell mechanobiology research, providing precise control over the geometric and mechanical factors influencing cell behavior, which is crucial for understanding cellular responses to various stimuli (Poellmann & Wagoner Johnson, 2013).
Synthesis of Thermoresponsive Polymers
The synthesis of poly(N-isopropyl acrylamide), a polymer closely related to the specified chemical, has been explored for drug delivery applications. This demonstrates the importance of such compounds in the development of thermoresponsive materials, which can undergo changes in properties in response to temperature variations, highlighting potential applications in biomedical and material sciences (Convertine et al., 2004).
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-hydroxy-3-phenylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-14(11-13-5-2-1-3-6-13)12-17-16(19)9-8-15-7-4-10-20-15/h1-10,14,18H,11-12H2,(H,17,19)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKQGKLJRCGPJG-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C=CC2=CC=CO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(CNC(=O)/C=C/C2=CC=CO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

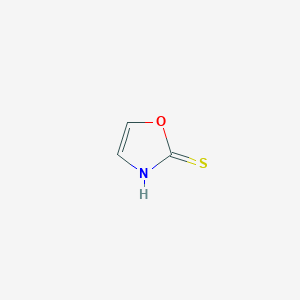
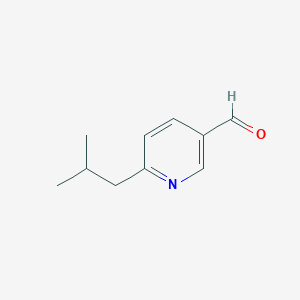
![N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea](/img/structure/B2398001.png)
![5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2398005.png)
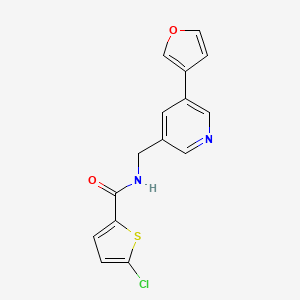
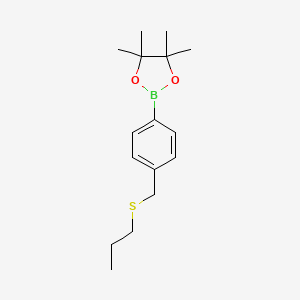

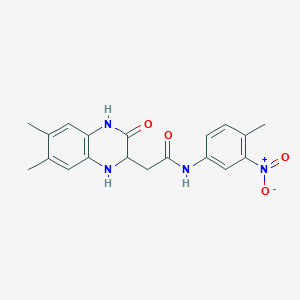


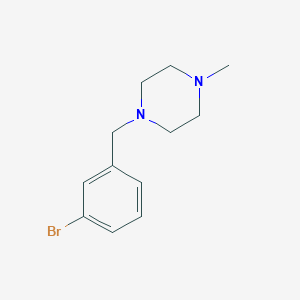
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxyacetamide](/img/structure/B2398017.png)
![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2398020.png)
![1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2398021.png)